molecular formula C18H14ClF7N2O2 B11479042 1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

Cat. No.: B11479042
M. Wt: 458.8 g/mol
InChI Key: JBCLPJHQJNDLPR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione is a complex organic compound with a unique structure that includes multiple halogen atoms and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione typically involves multiple steps, starting with the preparation of the quinazoline coreCommon reagents used in these reactions include halogenating agents and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 1-(3-Chloro-4-fluorophenyl)-3-(trifluoromethyl)phenylthiourea
  • Chloro-bis(trifluoromethyl)pyridine

Uniqueness

1-(3-Chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione is unique due to its combination of multiple halogen atoms and the quinazoline core. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H14ClF7N2O2

Molecular Weight

458.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione

InChI

InChI=1S/C18H14ClF7N2O2/c1-15(2)6-11-13(12(29)7-15)16(17(21,22)23,18(24,25)26)27-14(30)28(11)8-3-4-10(20)9(19)5-8/h3-5H,6-7H2,1-2H3,(H,27,30)

InChI Key

JBCLPJHQJNDLPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2C3=CC(=C(C=C3)F)Cl)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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